molecular formula C21H23FN2O2 B2664422 (1-(4-Fluorophenyl)cyclopropyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1050626-88-4

(1-(4-Fluorophenyl)cyclopropyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2664422
CAS No.: 1050626-88-4
M. Wt: 354.425
InChI Key: FIFIVSVUGKNQFX-UHFFFAOYSA-N
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Description

(1-(4-Fluorophenyl)cyclopropyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a synthetic chemical compound designed for research applications. Its structure incorporates two pharmacologically significant motifs: a 1-(4-fluorophenyl)cyclopropyl group and a 4-(2-methoxyphenyl)piperazine moiety. Piperazine derivatives are extensively investigated in medicinal chemistry due to their broad clinical and preclinical applications, which include potential use as anthelmintic, antibacterial, and insecticidal agents . The specific arrangement of this compound suggests potential for high bioactivity. For instance, structurally similar compounds featuring a piperazine ring linked to a methoxyphenyl group have been identified as key scaffolds in developing dopamine receptor antagonists for the potential treatment of psychotic disorders . Furthermore, other piperazine-containing small molecules are being actively studied as disruptors of protein-protein interactions, such as those in the Wnt/β-catenin signaling pathway, which is a promising target in oncology . The presence of the cyclopropyl group is also of significant interest; research on related molecules indicates that the cyclopropane ring can be a critical structural feature, where its modification may enhance biological activity in potential antitumor agents . This compound is provided for research purposes to support investigations in these and other areas of drug discovery and chemical biology. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-26-19-5-3-2-4-18(19)23-12-14-24(15-13-23)20(25)21(10-11-21)16-6-8-17(22)9-7-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFIVSVUGKNQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-Fluorophenyl)cyclopropyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone , also known by its IUPAC name 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine , is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C22H21FN6O
  • Molecular Weight : 404.4 g/mol
  • SMILES Notation : COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F

Structural Characteristics

The compound features a cyclopropyl group attached to a fluorophenyl moiety, along with a piperazine ring substituted with a methoxyphenyl group. This unique structure contributes to its biological activity.

Anticancer Properties

Research has shown that compounds similar to This compound exhibit significant anticancer activity. A study evaluated various derivatives for their cytotoxic effects against multiple cancer cell lines, revealing that modifications in the phenyl and piperazine groups can enhance potency.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT295.2Apoptosis induction
Compound BJurkat3.8Cell cycle arrest
Target CompoundA4314.5Inhibition of Bcl-2

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It has shown potential as an anxiolytic and antidepressant agent in preclinical models. The mechanism involves modulation of serotonin and dopamine receptors, which are critical in mood regulation.

Case Study: Anxiolytic Activity

In a study involving animal models, the compound was administered at varying doses to assess its impact on anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety levels, suggesting its potential utility in treating anxiety disorders.

Anticonvulsant Activity

Similar compounds have demonstrated anticonvulsant properties. For instance, derivatives containing thiazole moieties have been shown to effectively reduce seizure activity in rodent models, indicating that structural modifications can influence anticonvulsant efficacy.

The biological activity of This compound is attributed to several mechanisms:

  • Receptor Modulation : Interaction with serotonin and dopamine receptors.
  • Cell Cycle Regulation : Induction of apoptosis through Bcl-2 inhibition.
  • Electrophilic Activity : Potential involvement of electrophilic centers in inducing ferroptosis, particularly in cancer cells.

Electrophilic Mechanisms

Recent studies have highlighted the role of electrophilic compounds in inducing cell death via ferroptosis, a form of regulated necrosis. The presence of reactive groups in the structure may facilitate these interactions.

Comparison with Similar Compounds

Structural Modifications and Key Features

The table below highlights structural variations in similar compounds and their implications:

Compound Name Cyclopropane Substituent Piperazine Substituent Key Properties/Activities Reference
(1-(4-Fluorophenyl)cyclopropyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone 4-Fluorophenyl 2-Methoxyphenyl Not reported; predicted enhanced solubility due to methoxy group
1-(4-Chlorophenyl)cyclopropylmethanone 4-Chlorophenyl Unsubstituted Anticancer (MDA-MB-435 cells) and antituberculosis activity (M. tb H37Rv)
(4-Benzhydrylpiperazin-1-yl)(1-((nitrophenyl)sulfonyl)piperidin-yl)methanone Benzhydryl Nitrophenyl sulfonyl Carbonic anhydrase I inhibition; moderate yields (31–68%)
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives Fluorobenzyl Variable aryl groups Kinase inhibition applications; CAS-registered but limited synthetic data
(4-tert-Butylphenyl)[4-(2-methoxyphenyl)piperazino]methanone tert-Butylphenyl 2-Methoxyphenyl Commercial availability; similar piperazine substitution

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : Replacement of fluorine with chlorine (e.g., and ) may enhance lipophilicity and alter receptor binding. The chlorophenyl analog exhibited dual anticancer and antituberculosis activity .
  • Piperazine Substituents : The 2-methoxyphenyl group in the target compound likely improves solubility compared to unsubstituted or nitro-substituted piperazines (e.g., ). The tert-butylphenyl analog () shares the 2-methoxyphenyl group but lacks the cyclopropane motif.

Physicochemical Properties

Property Target Compound Chlorophenyl Analog () Fluorobenzyl Derivative ()
Melting Point Not reported 132–230°C (varies by derivative) 181.1–182.7°C
Solubility Predicted moderate (methoxy group) Likely low (chlorophenyl) Moderate (oxalate salt)
Spectroscopy Expected distinct <sup>19</sup>F NMR signals Characterized via <sup>1</sup>H/<sup>13</sup>C NMR IR, NMR, MS confirmed

Notes:

  • The 2-methoxyphenyl group may enhance aqueous solubility compared to nitro or halophenyl substituents.
  • Fluorine’s electronegativity could influence electronic distribution in the target compound, affecting binding interactions .

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